molecular formula C13H9BrN2 B13674730 2-Bromo-3-phenylimidazo[1,2-a]pyridine

2-Bromo-3-phenylimidazo[1,2-a]pyridine

Cat. No.: B13674730
M. Wt: 273.13 g/mol
InChI Key: SXJWCCOGYOYRBH-UHFFFAOYSA-N
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Description

2-Bromo-3-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused imidazole and pyridine ring system with a bromine atom at the 2-position and a phenyl group at the 3-position. It is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural features and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3-phenylimidazo[1,2-a]pyridine can be synthesized through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridines under different conditions. For instance, the compound can be synthesized in ethyl acetate via a one-pot tandem cyclization/bromination process when tert-butyl hydroperoxide (TBHP) is added . Another method involves the use of copper(II) bromide and dimethyl sulfoxide (DMSO) under time-controlled settings .

Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of metal-free conditions and mild reaction environments, such as those involving TBHP and iodine (I2), are preferred for large-scale synthesis due to their cost-effectiveness and environmental benefits .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 2-Bromo-3-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

  • 2-Phenylimidazo[1,2-a]pyridine
  • 3-Bromoimidazo[1,2-a]pyridine
  • 2-Methylimidazo[1,2-a]pyridine

Comparison: 2-Bromo-3-phenylimidazo[1,2-a]pyridine is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct reactivity and biological properties. Compared to 2-phenylimidazo[1,2-a]pyridine, the bromine atom enhances its potential for further functionalization. Similarly, the phenyl group distinguishes it from 3-bromoimidazo[1,2-a]pyridine, providing additional sites for chemical modification .

Properties

Molecular Formula

C13H9BrN2

Molecular Weight

273.13 g/mol

IUPAC Name

2-bromo-3-phenylimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H9BrN2/c14-13-12(10-6-2-1-3-7-10)16-9-5-4-8-11(16)15-13/h1-9H

InChI Key

SXJWCCOGYOYRBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C3N2C=CC=C3)Br

Origin of Product

United States

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